3,3-Diphenylcyclobutanamine

Beschreibung

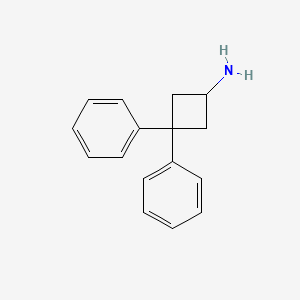

Structure

3D Structure

Eigenschaften

CAS-Nummer |

64895-45-0 |

|---|---|

Molekularformel |

C16H17N |

Molekulargewicht |

223.31 g/mol |

IUPAC-Name |

3,3-diphenylcyclobutan-1-amine |

InChI |

InChI=1S/C16H17N/c17-15-11-16(12-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,17H2 |

InChI-Schlüssel |

IABBZBVTZRKDFW-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 3,3 Diphenylcyclobutanamine and Its Derivatives

Strategic Approaches to Cyclobutane (B1203170) Ring Formation

The construction of the sterically demanding 3,3-diphenylcyclobutane core is a key challenge in the synthesis of the target amine. Methodologies have been developed that focus on the efficient formation of a diphenylcyclobutanone precursor, which serves as a versatile intermediate for further functionalization.

Synthesis of Key Diphenylcyclobutanone Precursors

The primary precursor for the synthesis of 3,3-diphenylcyclobutanamine is 3,3-diphenylcyclobutanone. A prevalent method for its synthesis involves the [2+2] cycloaddition of diphenylketene (B1584428) with ethylene. Diphenylketene can be generated in situ from readily available precursors such as diphenylacetyl chloride and a non-nucleophilic base, or through the Wolff rearrangement of α-diazodiphenylmethane.

Another notable approach involves the reaction of benzophenone (B1666685) with a dimetalated iminium salt. This method provides a convergent route to 3,3-diarylcyclobutanones with moderate to good yields. For instance, the reaction of benzophenone with the 1,3-dititanated iminium ion intermediate derived from N,N-diisopropylbenzylamine has been reported to yield 3,3-diphenylcyclobutanone.

A summary of selected synthetic routes to 3,3-diphenylcyclobutanone is presented in the table below.

| Starting Materials | Reagents and Conditions | Product | Yield (%) |

| Diphenylacetyl chloride, Ethylene | Triethylamine, heat | 3,3-Diphenylcyclobutanone | Varies |

| Benzophenone, N,N-Diisopropylbenzylamine | Iodine, Titanium(IV) chloride | 3,3-Diphenylcyclobutanone | 76 |

Mechanistic Pathways for Cyclobutane Ring Construction

The formation of the cyclobutane ring in the context of this compound synthesis predominantly follows the principles of [2+2] cycloaddition reactions. The reaction between diphenylketene and an alkene, such as ethylene, is a classic example of a [2+2] ketene (B1206846) cycloaddition. This reaction is believed to proceed through a concerted, antarafacial-suprafacial cycloaddition mechanism, where the ketene approaches the alkene in a perpendicular fashion. The transition state involves the simultaneous formation of two new carbon-carbon single bonds.

Alternatively, stepwise mechanisms involving a diradical or zwitterionic intermediate have also been proposed, particularly for cycloadditions that are not photochemically initiated. The exact mechanistic pathway can be influenced by the nature of the reactants, solvents, and the presence of catalysts. Theoretical studies and experimental evidence continue to refine the understanding of these complex cycloaddition reactions.

Functionalization Routes to Incorporate the Amine Moiety

The introduction of the amine group onto the 3,3-diphenylcyclobutane scaffold is most commonly achieved through the reductive amination of the 3,3-diphenylcyclobutanone precursor. This versatile reaction allows for the direct conversion of the ketone to the primary amine, this compound.

The reaction typically involves the formation of an intermediate imine or enamine by reacting the ketone with an amine source, such as ammonia, followed by in situ reduction. A variety of reducing agents can be employed for this transformation, with the choice often depending on the scale of the reaction and the desired chemoselectivity.

Commonly used reducing agents for the reductive amination of ketones include:

Sodium borohydride (B1222165) (NaBH₄) : A mild and cost-effective reducing agent.

Sodium cyanoborohydride (NaBH₃CN) : Particularly effective for the reduction of imines in the presence of ketones, as it is more selective for the protonated iminium ion.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A milder and less toxic alternative to sodium cyanoborohydride, which is also highly selective for the reduction of imines and enamines.

Catalytic Hydrogenation : Using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.

The general scheme for the reductive amination of 3,3-diphenylcyclobutanone is depicted below:

Preparation of N-Substituted Analogues of this compound

A wide array of N-substituted analogues of this compound can be synthesized to explore structure-activity relationships for various biological targets. These derivatives can be broadly categorized into N-alkyl and N-aryl substituted compounds.

N-Alkylation:

Secondary and tertiary amines can be prepared through direct reductive amination of 3,3-diphenylcyclobutanone with primary or secondary alkylamines, respectively. Alternatively, N-alkylation of the primary amine, this compound, can be achieved using various alkylating agents such as alkyl halides or by another reductive amination reaction with an appropriate aldehyde or ketone.

| Amine | Alkylating Agent/Carbonyl | Reducing Agent (if applicable) | Product |

| This compound | Methyl Iodide | - | N-Methyl-3,3-diphenylcyclobutanamine |

| This compound | Formaldehyde | Sodium triacetoxyborohydride | N,N-Dimethyl-3,3-diphenylcyclobutanamine |

| 3,3-Diphenylcyclobutanone | Methylamine | Sodium cyanoborohydride | N-Methyl-3,3-diphenylcyclobutanamine |

N-Arylation:

The synthesis of N-aryl analogues typically involves transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between this compound and an aryl halide or triflate in the presence of a palladium or copper catalyst and a suitable base.

Optimization of Synthetic Pathways and Reaction Conditions

The efficiency of the synthesis of this compound and its derivatives is highly dependent on the optimization of reaction conditions for each step. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, stoichiometry of reagents, and the selection of catalysts and reducing agents.

For the [2+2] cycloaddition to form the cyclobutanone (B123998) precursor, factors such as the method of ketene generation and the concentration of the alkene can significantly impact the yield and purity of the product.

In the reductive amination step, the pH of the reaction medium is a critical parameter. The formation of the imine intermediate is generally favored under slightly acidic conditions, which facilitate the dehydration step. However, the activity of the borohydride reducing agents can be pH-dependent. Therefore, careful control of pH is necessary to balance the rate of imine formation and its subsequent reduction. The presence of bulky diphenyl groups on the cyclobutane ring can lead to steric hindrance, potentially slowing down the reaction rate and necessitating longer reaction times or more forcing conditions.

Optimization studies often involve screening a variety of catalysts, ligands (for cross-coupling reactions), bases, and solvents to identify the combination that provides the highest yield and purity of the desired product while minimizing side reactions.

Stereochemical Control and Diastereoselectivity in Cyclobutane Synthesis

While the parent this compound is achiral, the introduction of substituents on the cyclobutane ring or on the nitrogen atom can lead to the formation of stereoisomers. The control of stereochemistry in the synthesis of substituted cyclobutanes is a significant area of research.

In the context of reductive amination, if the ketone precursor is asymmetrically substituted, the reduction of the resulting imine can lead to the formation of diastereomers. The diastereoselectivity of this reduction can be influenced by the steric bulk of the reducing agent and the substituents on the cyclobutane ring and the nitrogen atom. For instance, the use of bulky reducing agents may favor the approach of the hydride from the less hindered face of the imine, leading to a higher diastereomeric excess of one isomer.

Furthermore, advanced catalytic asymmetric methods are being developed for the enantioselective synthesis of chiral cyclobutane derivatives. These methods often employ chiral catalysts to control the stereochemical outcome of the key ring-forming or functionalization steps. While specific studies on the diastereoselective synthesis of derivatives of this compound are not extensively reported in the readily available literature, the general principles of stereochemical control in cyclobutane synthesis are applicable and represent an important consideration for the preparation of complex analogues.

Fundamental Aspects of Cyclobutane Ring Strain and Its Impact on Reactivity

Theoretical Underpinnings of Ring Strain in Four-Membered Rings

Ring strain in cyclobutane (B1203170) is a composite of two primary factors: angle strain and torsional strain. libretexts.org These phenomena arise from the geometric constraints imposed by the cyclic structure, forcing the molecule into a higher energy state compared to its acyclic counterparts. vedantu.com

Angle strain, often termed Baeyer strain, occurs when the bond angles within a ring deviate from the ideal 109.5° for sp³-hybridized carbon atoms. vedantu.com A hypothetical planar cyclobutane would possess internal C-C-C bond angles of 90°, a significant departure from the tetrahedral ideal. masterorganicchemistry.comlibretexts.org This compression of bond angles leads to inefficient orbital overlap and increased electron-electron repulsion, contributing substantially to the molecule's instability. masterorganicchemistry.com To mitigate this, cyclobutane adopts a non-planar, puckered or "butterfly" conformation. quizlet.comlibretexts.org This conformation results in slightly smaller C-C-C bond angles of approximately 88°, which paradoxically increases angle strain slightly but is compensated by a significant reduction in torsional strain. libretexts.orglibretexts.org

Torsional strain, also known as eclipsing strain, results from the repulsion between bonding electrons of substituents on adjacent atoms. libretexts.org In a flat cyclobutane structure, all hydrogen atoms on adjacent carbons would be in an eclipsed arrangement, maximizing torsional strain. quizlet.comlibretexts.org The adoption of the puckered conformation alleviates this strain by partially staggering the C-H bonds. libretexts.org The dihedral angle in the puckered form is about 25°, which, while not as stable as the perfectly staggered 60° angle in a molecule like ethane, is a significant improvement over the 0° angle of a planar conformation. libretexts.orglibretexts.org

Quantitative Assessment of Ring Strain Energy in Cyclobutanes

The total ring strain of a cycloalkane can be quantified by measuring its heat of combustion and comparing it to a strain-free reference, such as a long-chain alkane. libretexts.org The strain energy for cyclobutane is approximately 26.3 kcal/mol (110 kJ/mol). masterorganicchemistry.comlibretexts.org This value is considerable, indicating a significant level of inherent instability. For comparison, cyclohexane (B81311) is considered virtually strain-free. libretexts.org

Interactive Data Table: Ring Strain in Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) | Ring Strain (kJ/mol) |

|---|---|---|

| Cyclopropane (B1198618) | 27.6 | 115 |

| Cyclobutane | 26.3 | 110 |

| Cyclopentane | 6.2 | 26 |

| Cyclohexane | 0 | 0 |

This table provides a comparative view of the total ring strain energies for common cycloalkanes. Data sourced from multiple consistent findings. masterorganicchemistry.comlibretexts.orglibretexts.org

Principles Governing Ring-Opening Reactions of Cyclobutane Systems

The substantial energy stored within the cyclobutane ring serves as a thermodynamic driving force for reactions that lead to ring-opening, thereby relieving the inherent strain. vedantu.com These reactions are a hallmark of cyclobutane's reactivity.

The kinetics of cyclobutane ring-opening reactions are sensitive to the electronic properties of substituents on the ring. Substituents capable of stabilizing the transition state can significantly lower the activation energy of the reaction. For instance, in a compound like 3,3-Diphenylcyclobutanamine , the phenyl groups can stabilize radical or ionic intermediates through resonance (electronic delocalization). This stabilization facilitates the cleavage of the ring's C-C bonds. Recent studies have highlighted that electronic delocalization can be a dominant factor governing the reactivity of strained rings, sometimes even more so than the magnitude of strain release itself. acs.orgnih.govchemrxiv.org For example, research into the electrocyclic ring-opening of substituted cyclobutenes shows that the activation energy is lowered in the presence of substituents that allow for charge delocalization. researchgate.netnih.gov

Cyclopropane, the three-membered ring homologue, possesses a greater ring strain of about 27.6 kcal/mol. masterorganicchemistry.com This higher strain is due to more severe angle deviation (60° internal angles) and unavoidable eclipsing of all C-H bonds. quizlet.comsarthaks.comdoubtnut.com Consequently, cyclopropane is generally more reactive towards ring-opening reactions than cyclobutane. quora.comquora.com The C-C bonds in cyclopropane are weaker and have more p-character, making them more susceptible to attack. pressbooks.pub While both strained rings undergo reactions to relieve strain, cyclopropanes often react under milder conditions. For example, catalytic hydrogenation to open the ring occurs more readily for cyclopropane than for cyclobutane. pharmaguideline.com Studies suggest that enhanced electronic delocalization within the three-membered ring of cyclopropane results in lower energy transition states for ring-opening compared to cyclobutane, an effect distinct from strain release alone. acs.orgnih.gov

Semi-empirical Methods

Semi-empirical methods, which combine a quantum mechanical framework with some empirically derived parameters, provide a balance between computational cost and accuracy. These methods can be applied to study the electronic structure and reactivity of large systems containing cyclobutane rings, offering qualitative insights into their chemical behavior.

Data Tables

Table 1: Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₁₆H₁₇N | C₁₆H₁₈ClN |

| Molar Mass | 223.31 g/mol wikipedia.org | 259.77 g/mol nih.gov |

| CAS Number | 64895-45-0 wikipedia.org | 64895-40-5 nih.gov |

Table 2: Computational Methods for Studying Cyclobutane Reactivity

| Method | Description | Application to Cyclobutane |

| Ab Initio | Based on first principles of quantum mechanics. | Studying structure, ring-puckering, and inversion barriers. |

| Density Functional Theory (DFT) | A quantum mechanical method that maps the electron density to the energy. | Investigating reaction mechanisms, transition states, and reactivity. als-journal.comnih.govnih.gov |

| Molecular Mechanics | Uses classical mechanics to model molecular energies and geometries. | Exploring conformational preferences of large cyclobutane derivatives. |

| Semi-empirical Methods | Combines quantum mechanics with empirical parameters. | Studying electronic structure and reactivity of large systems. |

Pharmacological Mechanisms of Action of 3,3 Diphenylcyclobutanamine at Neurotransmitter Transporters

Inhibition of Monoamine Neurotransmitter Reuptake

Research into 3,3-Diphenylcyclobutanamine and its analogues has indicated activity at the transporters for key monoamine neurotransmitters. These transporters, located on the presynaptic neuron, are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increased concentration and prolonged presence of the respective neurotransmitters in the synapse.

Serotonin (B10506) Transporter (SERT) Binding and Inhibition Dynamics

Norepinephrine (B1679862) Transporter (NET) Interactions

Similar to its effects on SERT, the secondary (N-methyl) and tertiary (N,N-dimethyl) amine derivatives of this compound are effective inhibitors of norepinephrine (NE) accumulation. nih.govbluelight.org This indicates a significant interaction with the norepinephrine transporter (NET). The inhibition of NET prevents the reuptake of norepinephrine from the synaptic cleft, leading to enhanced noradrenergic signaling. As with SERT, specific quantitative data detailing the binding affinity and inhibitory potency of the parent compound, this compound, at NET are not specified in the available research.

Mechanisms of Endogenous Neurotransmitter Release Modulation

Beyond reuptake inhibition, some compounds can directly influence the release of neurotransmitters from their storage vesicles within the presynaptic neuron.

Dopamine (B1211576) Release from Granular Stores

A notable aspect of the pharmacological profile of the N,N-dimethyl derivative of this compound is its proposed mechanism of inducing dopamine release. nih.gov Studies have suggested that the hyperactivity induced by this tertiary amine may be due to the release of dopamine from granular stores. nih.govbluelight.org This mechanism is considered to be different from that of amphetamine. nih.gov Pretreatment with reserpine (B192253), a drug that depletes vesicular monoamine stores, was found to reduce the hyperactivity caused by the N,N-dimethyl analogue, further supporting the hypothesis of a dopamine-releasing action from these stores. nih.gov

Comparative Pharmacological Profiling with Established Monoamine Reuptake Inhibitors

To contextualize the pharmacological actions of this compound, it is useful to compare its qualitative profile with that of well-established monoamine reuptake inhibitors. The following tables provide inhibitory potency data (IC50 or Ki values) for a selection of these drugs at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. It is important to reiterate that specific quantitative data for this compound is not available for a direct comparison.

Table 1: Inhibitory Potency (Ki, nM) of Selected Monoamine Reuptake Inhibitors

| Drug | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| Selective Serotonin Reuptake Inhibitors (SSRIs) | |||

| Fluoxetine | 0.9 | 160 | 1800 |

| Sertraline | 0.26 | 13 | 25 |

| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | |||

| Venlafaxine | 26 | 214 | 4640 |

| Duloxetine | 0.8 | 7.5 | 240 |

| Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) | |||

| Bupropion | 5800 | 2900 | 520 |

| Methylphenidate | >10000 | 360 | 100 |

| Triple Reuptake Inhibitors (TRIs) | |||

| Cocaine | 304 | 3700 | 565 |

Data compiled from various sources. Values can vary between studies and experimental conditions.

Distinction from Direct Receptor Agonism

The mechanism of this compound is fundamentally different from that of direct receptor agonists. Direct agonists operate by binding to and activating postsynaptic receptors, directly mimicking the effect of a natural neurotransmitter. google.com For instance, a direct dopamine agonist activates dopamine receptors such as D1 or D2. google.com

In contrast, this compound does not directly activate these postsynaptic receptors. wikipedia.orggoogle.com Its effect is indirect; it increases the concentration of endogenous monoamines in the synaptic cleft. wikipedia.org This synaptic accumulation of neurotransmitters then leads to a greater activation of postsynaptic receptors, but the effect is contingent on the natural, impulse-driven release of these neurotransmitters from the presynaptic neuron. This mode of action, which modulates the duration and intensity of the naturally released neurotransmitter signal, is a hallmark of reuptake inhibitors.

Differentiation from Amphetamine-like Release Mechanisms

While both this compound and amphetamine-like compounds increase synaptic monoamine concentrations, their underlying mechanisms are distinct. Amphetamine is not merely a reuptake inhibitor; it is a substrate for monoamine transporters like DAT, NET, and SERT. nih.gov Its mechanism involves several steps:

It is transported into the presynaptic neuron. nih.gov

Once inside, it disrupts the vesicular monoamine transporter 2 (VMAT2), which is responsible for loading monoamines into synaptic vesicles for storage. nih.govnih.gov

This disruption leads to an increase in cytosolic monoamine concentrations. nih.gov

This high cytosolic concentration causes the monoamine transporters (DAT, NET, SERT) to reverse their direction of transport, actively pumping neurotransmitters out of the neuron and into the synapse in a process called efflux or reverse transport. nih.gov

This process is largely independent of neuronal firing. iiab.me

Research from the initial studies on 3,3-diphenylcyclobutylamine and its derivatives suggests a mechanism that differs from that of amphetamine. nih.gov While some findings indicate it may induce neurotransmitter release in addition to blocking reuptake, the nature of this release appears different. bluelight.orgwikipedia.org Studies on its N,N-dimethyl analogue showed that the induced hyperactivity was reduced by pretreatment with reserpine (a VMAT inhibitor that depletes vesicular stores) but not by alpha-methyltyrosine (an inhibitor of catecholamine synthesis). bluelight.orgnih.gov This suggests the compound's action is dependent on pre-existing vesicular stores of neurotransmitters, potentially causing their release from these "granular stores," but it does not cause the massive, non-vesicular, reverse-transport-mediated efflux characteristic of amphetamine. bluelight.orgnih.gov

Structure-Activity Relationships Guiding Monoamine Transporter Selectivity

The initial research into 3,3-diphenylcyclobutylamines provided key insights into the structure-activity relationships (SAR) of this chemical class. nih.gov By synthesizing and testing analogues, researchers were able to determine how small changes to the molecule's structure influenced its potency as a central stimulant and reuptake inhibitor. nih.gov

The primary amine, this compound, was compared to its N-methyl (secondary amine) and N,N-dimethyl (tertiary amine) analogues. nih.gov The studies found that N-alkylation significantly increased the compound's potency. bluelight.org Both the secondary and tertiary amines were found to be strong inhibitors of norepinephrine (NA) and serotonin (5-HT) accumulation in brain slices, both in vitro and in vivo. nih.gov

In animal studies measuring locomotor stimulation, a clear trend emerged where potency increased with the degree of N-methylation. The tertiary amine, N,N-dimethyl-3,3-diphenylcyclobutylamine, was the most potent stimulant of the three compounds tested. bluelight.orgwikipedia.orgnih.gov This demonstrates a direct relationship between the alkyl substitution on the amine group and the compound's biological activity.

| Compound Name | Amine Type | Relative Potency (Locomotor Activity) | Effect on NA/5-HT Reuptake |

| This compound | Primary | Active | Inhibits reuptake |

| N-methyl-3,3-diphenylcyclobutylamine | Secondary | More potent than primary amine | Strong inhibitor of reuptake nih.gov |

| N,N-dimethyl-3,3-diphenylcyclobutylamine | Tertiary | Most potent of the series bluelight.orgnih.gov | Strong inhibitor of reuptake nih.gov |

Structure Activity Relationship Sar Studies and Analogue Development

Impact of N-Alkyl Substitutions on Functional Potency and Selectivity

Initial research into 3,3-diphenylcyclobutanamine identified it as a psychostimulant agent. Current time information in Bangalore, IN.nih.gov Subsequent studies systematically investigated the effect of substituting the primary amine with N-alkyl groups. wikipedia.orgbluelight.org The primary amine (this compound), the secondary amine (N-methyl-3,3-diphenylcyclobutanamine), and the tertiary amine (N,N-dimethyl-3,3-diphenylcyclobutanamine) were synthesized and evaluated. wikipedia.orgbluelight.org

These investigations revealed that N-alkylation significantly influences the compound's potency. The N-methyl and N,N-dimethyl analogues were found to be more potent than the parent primary amine. wikipedia.orgbluelight.org All three compounds were shown to induce locomotor stimulation in animal models, with the tertiary amine exhibiting the strongest effect. wikipedia.orgbluelight.org The secondary and tertiary amines demonstrated a strong capacity to decrease the accumulation of norepinephrine (B1679862) (NA) and serotonin (B10506) (5-HT) in brain slices, both in vitro and in vivo. wikipedia.orgbluelight.org The hyperactivity induced by the tertiary amine appears to be mediated by a mechanism different from that of amphetamine, possibly involving the release of dopamine (B1211576) from granular stores. wikipedia.orgbluelight.org

| Compound Name | Amine Type | Relative Potency (Locomotor Stimulation) |

| This compound | Primary | Baseline |

| N-Methyl-3,3-diphenylcyclobutanamine | Secondary | More potent than primary |

| N,N-Dimethyl-3,3-diphenylcyclobutanamine | Tertiary | Most potent of the three |

This table is generated based on qualitative descriptions of relative potency from cited research. wikipedia.orgbluelight.org

Investigations into Phenyl Ring Substituent Effects

A thorough review of the scientific literature indicates a lack of specific studies on the effects of substituents on the phenyl rings of this compound. While the substitution of phenyl rings is a common strategy in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic properties of drug candidates, this approach does not appear to have been applied and published for this particular compound. For related classes of compounds, such as tropane (B1204802) analogues that also interact with monoamine transporters, phenyl ring substitution has been extensively studied to probe the binding site and optimize affinity and selectivity. nih.gov However, without direct experimental data for this compound analogues, any predictions about the effects of phenyl ring substitution would be speculative.

Design Principles for Novel this compound Analogues

Based on the available structure-activity relationship data, the primary design principle for novel this compound analogues is centered on the nitrogen atom of the aminocyclobutane moiety. The progressive methylation of the amine from primary to secondary and tertiary leads to a corresponding increase in locomotor stimulant activity. wikipedia.orgbluelight.org This suggests that the size and basicity of the N-substituent are key factors for potency.

Future design strategies could explore a wider range of N-substituents beyond simple methyl groups to further probe the steric and electronic requirements of the binding site. For instance, larger alkyl groups or the incorporation of the nitrogen into a heterocyclic ring system could be investigated. However, without data on the effects of modifying the phenyl rings or the cyclobutane (B1203170) core, a comprehensive set of design principles for novel analogues remains incomplete.

Conformation and Configurational Effects on Biological Activity

In related fields of medicinal chemistry, it is well-established that the stereochemistry of a molecule can have a profound impact on its pharmacological activity. For other classes of psychoactive compounds, different enantiomers or diastereomers often exhibit vastly different potencies and selectivities for their biological targets. For instance, studies on cyclopropane (B1198618) analogues of phenylalanine with geminal phenyl groups highlight the importance of conformation on molecular properties. nih.gov While no such detailed studies have been published for this compound, it is a critical area for future research to fully understand its structure-activity relationship.

Research Applications and Potential Research Avenues for 3,3 Diphenylcyclobutanamine

Utilization as a Molecular Probe for Neurotransmitter Transporter Research

3,3-Diphenylcyclobutanamine's primary mechanism of action, the inhibition of serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters, makes it a valuable molecular probe for investigating the function and pharmacology of these critical neuronal proteins. wikipedia.orgwikipedia.org As a triple reuptake inhibitor, it can be employed in various in vitro and in vivo experimental paradigms to elucidate the roles of these transporters in neurotransmission. nih.gov

In radioligand binding assays, unlabeled this compound can be used to compete with radiolabeled ligands that have a known high affinity for SERT, NET, or DAT. This allows for the determination of its binding affinity (Ki) and selectivity for each transporter. Such studies are fundamental in characterizing the pharmacological profile of new compounds and in understanding the structure-activity relationships of the this compound scaffold.

Furthermore, in synaptosomal or cell-based uptake assays, this compound can be used to inhibit the uptake of radiolabeled neurotransmitters (e.g., [3H]serotonin, [3H]norepinephrine, or [3H]dopamine). These experiments provide a functional measure of its potency as a reuptake inhibitor (IC50) and can help to differentiate its effects on each transporter. By comparing its binding affinity with its functional inhibitory activity, researchers can gain insights into its mechanism of inhibition.

Role in Exploring Mechanisms of Central Nervous System Stimulation

This compound and its N-methylated analogs have been shown to produce significant central nervous system (CNS) stimulation, primarily evidenced by increased locomotor activity in animal studies. nih.govbluelight.org The original research by Carnmalm and colleagues in 1978 demonstrated that these compounds cause motor stimulation, with the tertiary amine, N,N-dimethyl-3,3-diphenylcyclobutylamine, being the most potent. nih.gov This stimulant effect is believed to be mediated by its action on monoamine neurotransmitter systems. nih.gov

Application in the Development of New Pharmacological Tools

The chemical structure of this compound serves as a "privileged scaffold" in medicinal chemistry for the design and synthesis of novel CNS-active compounds. nih.govnih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. By systematically modifying the functional groups on the this compound core, medicinal chemists can develop new pharmacological tools with altered potency, selectivity, and pharmacokinetic properties.

The initial structure-activity relationship (SAR) studies on this compound revealed that N-methylation increases its potency as a CNS stimulant. nih.gov This provides a starting point for further synthetic modifications. For instance, altering the substitution patterns on the two phenyl rings could modulate the compound's affinity and selectivity for the different monoamine transporters. The cyclobutane (B1203170) ring itself can also be modified to explore the impact of conformational rigidity on biological activity.

Through the synthesis and pharmacological evaluation of a library of this compound analogs, it is possible to develop highly selective inhibitors for a single transporter, dual inhibitors for two transporters, or balanced triple reuptake inhibitors. nih.govnih.gov These new chemical entities can then be used as pharmacological tools to probe the specific functions of different neurotransmitter systems in various physiological and pathological processes.

Insights into the Chemical Basis of Neuromodulation

Neuromodulation refers to the process by which neurotransmitters regulate the activity of diverse populations of neurons. This compound, as a triple reuptake inhibitor, provides a unique tool to investigate the chemical basis of neuromodulation by simultaneously elevating the extracellular levels of serotonin, norepinephrine, and dopamine. wikipedia.orgverywellmind.com This broad-spectrum action allows researchers to study the complex interplay and integration of these three major neuromodulatory systems.

By administering this compound in preclinical models, scientists can observe the downstream effects of enhanced monoaminergic tone on neuronal firing, synaptic plasticity, and network oscillations. This can provide valuable insights into how these neuromodulators collectively influence mood, cognition, and arousal. The ability to manipulate all three systems at once can help to unravel the synergistic or antagonistic interactions between them, which is often not possible with more selective agents. nih.gov

Contributions to Understanding Neurotransmitter System Dysregulation

Dysregulation of serotonin, norepinephrine, and dopamine systems is implicated in the pathophysiology of numerous psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). nih.gov Compounds like this compound, which can induce a controlled and widespread alteration of monoaminergic neurotransmission, can be used in animal models to mimic certain aspects of these disorders.

By studying the behavioral, neurochemical, and electrophysiological consequences of acute or chronic administration of this compound, researchers can gain a better understanding of how imbalances in these neurotransmitter systems contribute to disease states. For example, the antidepressant-like effects of triple reuptake inhibitors in preclinical models lend support to the monoamine hypothesis of depression, which posits that a deficiency in these neurotransmitters is a key etiological factor. nih.govpsychiatry-psychopharmacology.com Furthermore, these compounds can be used to test the efficacy of potential new therapeutic strategies aimed at correcting neurotransmitter dysregulation.

Interactive Data Table: In Vitro Activity of 3,3-Diphenylcyclobutylamine and its Analogs

| Compound | Structure | Primary Action | Potency (Locomotor Activity) |

| 3,3-Diphenylcyclobutylamine | C₁₆H₁₇N | Serotonin, Norepinephrine, and Dopamine Reuptake Inhibitor | Active |

| N-methyl-3,3-diphenylcyclobutylamine | C₁₇H₁₉N | Serotonin, Norepinephrine, and Dopamine Reuptake Inhibitor | More potent than the primary amine |

| N,N-dimethyl-3,3-diphenylcyclobutylamine | C₁₈H₂₁N | Serotonin, Norepinephrine, and Dopamine Reuptake Inhibitor | Most potent of the series |

Q & A

Q. What are the key safety protocols for handling 3,3-Diphenylcyclobutanamine in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to prevent skin/eye contact. Adequate ventilation and fume hoods are essential to avoid inhalation of dust or vapors. Waste should be segregated and disposed of via certified hazardous waste facilities. These protocols align with general guidelines for structurally related amines, which emphasize mitigating mutagenic and carcinogenic risks .

Q. Which analytical techniques are recommended for verifying the purity of this compound?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for assessing purity and structural confirmation. Derivatization methods, such as reaction with halogenated benzene derivatives (e.g., CNBF), can enhance detection sensitivity for trace impurities, as demonstrated in analogous amine characterization studies .

Q. What synthetic routes are commonly employed for cyclobutanamine derivatives, and what challenges arise?

While specific synthesis pathways for this compound are not detailed in the evidence, general strategies for cyclobutanamines involve [2+2] cycloadditions or ring-opening reactions. Key challenges include controlling stereochemistry and minimizing side products. Purification often requires recrystallization or column chromatography, with reaction progress monitored via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How do structural modifications to the cyclobutane ring impact this compound’s pharmacological activity as a triple reuptake inhibitor (SNDRI)?

The rigidity of the cyclobutane ring and diphenyl substituents likely enhances binding affinity to serotonin, norepinephrine, and dopamine transporters. Comparative SAR studies suggest fluorination or methyl group additions to the ring could alter pharmacokinetics, as seen in related compounds like DOV-102,677. Computational docking studies and radioligand binding assays are critical for validating these hypotheses .

Q. How can researchers resolve contradictions in reported efficacy data for this compound across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Standardizing protocols, such as using identical transporter-expressing cell models (e.g., HEK293) and including positive controls (e.g., amitifadine), improves reproducibility. Meta-analyses of dose-response curves and pharmacokinetic parameters (e.g., IC₅₀ values) can further clarify efficacy trends .

Q. What methodologies are suitable for assessing the environmental impact of this compound in aquatic systems?

Although ecological data specific to this compound are limited, toxicity can be extrapolated using Microtox® assays (bioluminescence inhibition in Vibrio fischeri) and Daphnia magna immobilization tests. Researchers should also evaluate biodegradability via OECD 301 guidelines and monitor bioaccumulation potential using logP values .

Methodological Considerations

- Contradiction Analysis : When conflicting data emerge, replicate experiments under controlled variables (e.g., pH, temperature) and employ orthogonal techniques (e.g., LC-MS alongside NMR) to validate results .

- Safety Compliance : Regularly review updated safety data sheets (SDS) and align protocols with OSHA and REACH regulations, particularly for compounds with mutagenic or carcinogenic classifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.